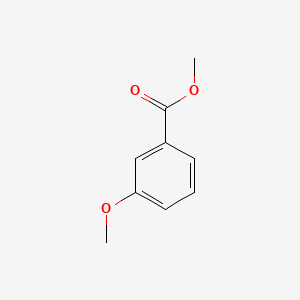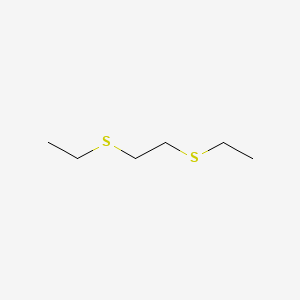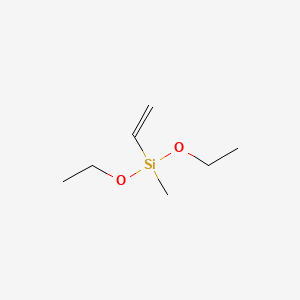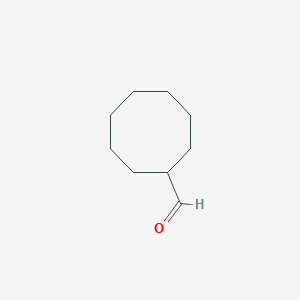
Cyclooctanecarbaldehyde
Overview
Description
Synthesis Analysis
Cyclooctanecarbaldehyde has been used in the synthesis of polyspiroacetals . It reacts with multihydroxy functional monomers in the presence of an acid catalyst to produce these compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 140.223 Da .Chemical Reactions Analysis
This compound is a reactive chemical that contains a hydroxyl group and hydroxy group. It is used for the production of polymers such as cyclooctyne-1,4-diol. This compound is also used to synthesize acyl halides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 207.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 43.5±0.3 cm3, and a molar volume of 148.5±3.0 cm3 .Scientific Research Applications
Synthesis and Catalytic Applications
Cyclooctanecarbaldehyde has been integral in synthetic chemistry. A study by Ghosh & Ray (2017) discusses the synthetic applications of related compounds like 2-bromo-cyclohexenecarbaldehydes under palladium-catalyzed conditions, emphasizing their role in constructing compounds for biological, medicinal, and material applications (Ghosh & Ray, 2017). Additionally, the ligand-assisted hydroformylation of cyclooctene to this compound, as studied by Schmidt et al. (2012), showcases its potential in integrated reaction and membrane separation processes, offering insights into cost optimization and process efficiency (Schmidt et al., 2012).
Organocatalytic Applications
The work of Corti et al. (2023) on organocatalytic enantioselective thermal [4 + 4] cycloadditions demonstrates the importance of this compound derivatives in creating chiral eight-membered carbocycles, crucial in organic, natural product, and medicinal chemistry (Corti et al., 2023).
Environmental and Biological Considerations
In environmental chemistry, this compound and its derivatives play a role in various reactions. For example, Lindsay-Smith & Shul’pin (1998) investigated the oxidative decarboxylation of cyclohexanecarbaldehyde, which forms products like cyclohexane and cyclohexanone, relevant in environmental and synthetic contexts (Lindsay-Smith & Shul’pin, 1998).
Safety and Hazards
Cyclooctanecarbaldehyde is classified as a flammable liquid (Category 2) according to the GHS classification . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes .
Biochemical Pathways
It’s plausible that the compound could interact with multiple pathways, given its complex structure .
Pharmacokinetics
The molecular weight of cyclooctanecarbaldehyde, which is 14023 , could potentially influence its bioavailability .
Biochemical Analysis
Biochemical Properties
Cyclooctanecarbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the production of nucleic acids, proteins, and lipids in cancer cells, leading to cell death . This inhibition is primarily due to its interaction with specific enzymes involved in these biosynthetic pathways. Additionally, this compound has been shown to have κ-opioid receptor agonist properties, which can influence various biochemical processes .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cytotoxicity by inhibiting the synthesis of essential biomolecules . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt normal cell signaling, leading to altered gene expression and metabolic imbalances . These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and thereby disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of enzyme activity and changes in gene expression contribute to the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing severe toxicity. Understanding the dosage-dependent effects of this compound is essential for optimizing its use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels in cells . The specific metabolic pathways and enzymes involved in the metabolism of this compound are crucial for understanding its overall biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific tissues and cellular compartments can significantly impact its therapeutic efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
cyclooctanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUWVNICWZJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217028 | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-11-5 | |
| Record name | Cyclooctanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6688-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)



![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
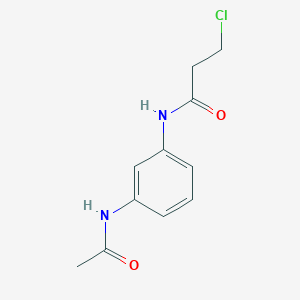


![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
